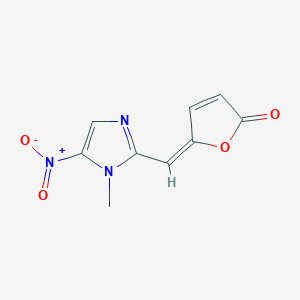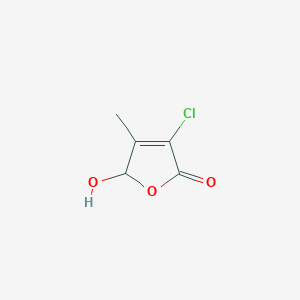
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone, also known as MX, is a naturally occurring organic compound. It is found in the roots of certain plants, such as sweet potatoes, and is also produced during the chlorination of drinking water. MX has been the subject of scientific research due to its potential health effects and its presence in drinking water.
Mécanisme D'action
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone is believed to exert its genotoxic and carcinogenic effects through the formation of reactive intermediates, such as chlorinated furanones. These intermediates can react with DNA and other cellular components, leading to damage and mutations. 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone may also interfere with cellular signaling pathways, leading to abnormal cell growth and proliferation.
Effets Biochimiques Et Physiologiques
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone has been shown to affect various biochemical and physiological processes in cells and organisms. Studies have shown that 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can induce oxidative stress, which can lead to cellular damage and inflammation. 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone may also affect the immune system, leading to changes in cytokine production and immune cell function.
Avantages Et Limitations Des Expériences En Laboratoire
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone is a useful tool for studying genotoxicity and carcinogenicity in laboratory settings. Its ability to cause DNA damage and mutations can be used to study the mechanisms of cancer development and to screen potential cancer therapies. However, 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone is also a potent toxin and must be handled with care. Its use in laboratory experiments is subject to strict safety regulations.
Orientations Futures
There are several future directions for research on 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone. One area of interest is the development of new methods for detecting and measuring 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone in drinking water and other environmental samples. This could help to better understand the extent of human exposure to 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone and its potential health effects. Another area of interest is the development of new cancer therapies that target the mechanisms of 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone-induced DNA damage and mutations. Finally, further research is needed to better understand the mechanisms by which 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone affects cellular processes and to identify potential ways to prevent or mitigate its toxic effects.
Méthodes De Synthèse
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can be synthesized through the chlorination of 4-methyl-5-hydroxy-2(5H)-furanone, which is a derivative of furan. The reaction takes place in the presence of a chlorinating agent, such as chlorine gas or sodium hypochlorite. The resulting 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can be purified through various methods, including distillation and chromatography.
Applications De Recherche Scientifique
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone has been studied for its potential health effects, particularly its genotoxicity and carcinogenicity. Genotoxicity refers to the ability of a substance to damage genetic material, while carcinogenicity refers to its ability to cause cancer. Studies have shown that 3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone can cause DNA damage and mutations in cells, which may increase the risk of cancer.
Propriétés
Numéro CAS |
112309-61-2 |
|---|---|
Nom du produit |
3-Chloro-4-methyl-5-hydroxy-2(5H)-furanone |
Formule moléculaire |
C5H5ClO3 |
Poids moléculaire |
148.54 g/mol |
Nom IUPAC |
4-chloro-2-hydroxy-3-methyl-2H-furan-5-one |
InChI |
InChI=1S/C5H5ClO3/c1-2-3(6)5(8)9-4(2)7/h4,7H,1H3 |
Clé InChI |
NXYVXACYNRXBAI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC1O)Cl |
SMILES canonique |
CC1=C(C(=O)OC1O)Cl |
Synonymes |
3-chloro-4-methyl-5-hydroxy-2(5H)-furanone 3-CMH-furanone MCF cpd |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



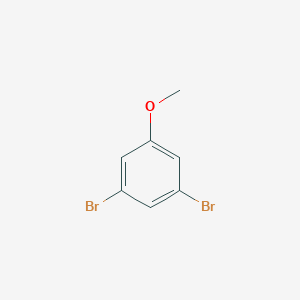
![1,8-Dihydropyrrolo[3,2-g]indole](/img/structure/B46406.png)
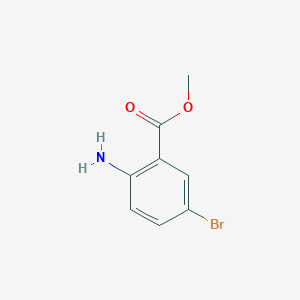
![(2R,3AR)-hexahydro-2H-isoxazolo[2,3-a]pyridine-2-carbaldehyde](/img/structure/B46409.png)
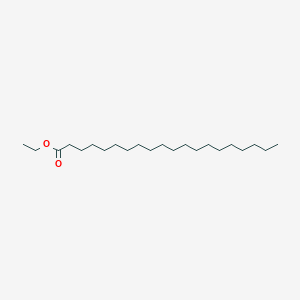
![Octyl 4-chloro-3-{2-[4-(hexyloxy)-3-methyl-2,5-dioxoimidazolidin-1-yl]-3-(4-methoxyphenyl)-3-oxopropanamido}benzoate](/img/structure/B46413.png)
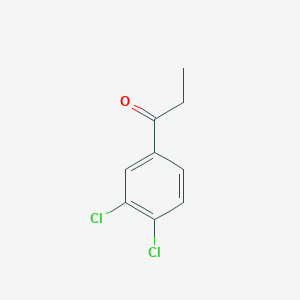
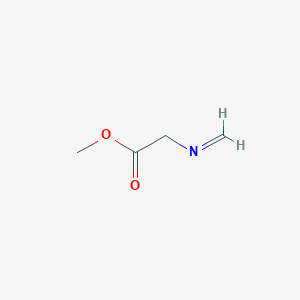
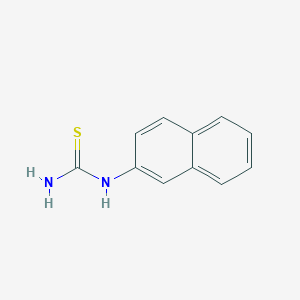
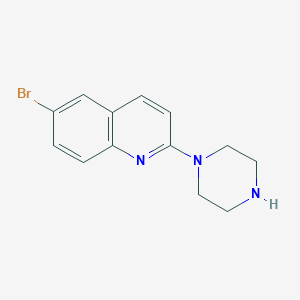
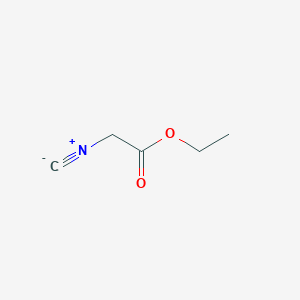
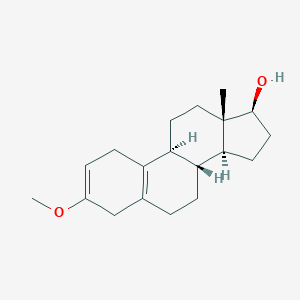
![Ethyl 6-methyl-6-pyrrolidin-1-yl-8-(3,4,5-trimethoxyphenyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]chromene-7-carboxylate](/img/structure/B46427.png)
